molecular formula C21H27NO6 B14936914 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

Cat. No.: B14936914
M. Wt: 389.4 g/mol
InChI Key: VREHEELJZXHYGF-VYIIXAMBSA-N
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Description

(2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chromenyl group, a propanoyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the chromenyl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The propanoyl group is then introduced via acylation reactions, often using reagents such as acyl chlorides or anhydrides. The final step involves the coupling of the chromenyl-propanoyl intermediate with the amino acid derivative, followed by purification through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the chromenyl group can yield dihydro derivatives.

    Substitution: The propanoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and acylating agents like acyl chlorides or anhydrides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various acylated products.

Scientific Research Applications

(2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID exerts its effects involves its interaction with specific molecular targets. The chromenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the propanoyl and pentanoic acid moieties can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID
  • (2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID
  • (2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-ETHYLPENTANOIC ACID

Uniqueness

The uniqueness of (2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the chromenyl moiety, along with the specific positioning of the propanoyl and pentanoic acid groups, contributes to its unique reactivity and interaction profile compared to similar compounds.

This detailed article provides a comprehensive overview of (2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C21H27NO6/c1-6-14-10-18(23)28-19-12(4)17(8-7-15(14)19)27-13(5)20(24)22-16(21(25)26)9-11(2)3/h7-8,10-11,13,16H,6,9H2,1-5H3,(H,22,24)(H,25,26)/t13?,16-/m0/s1

InChI Key

VREHEELJZXHYGF-VYIIXAMBSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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